3,4-Dimethoxybenzeneacetonitrile-a,a-d2; 2-(3,4-Dimethoxyphenyl)acetonitrile-2,2-D2; 3,4-Dimethoxyphenylacetonitrile-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxyphenylacetonitrile: is an organic compound with the molecular formula C10H11NO2 homoveratronitrile or 3,4-dimethoxybenzyl cyanide . This compound is characterized by the presence of two methoxy groups attached to a benzene ring and a nitrile group attached to the benzyl position. It is a white to pale cream crystalline solid with a melting point of 60-66°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxyphenylacetonitrile typically involves the following steps:
Decarboxylation Reaction: The starting material, 3-(3,4-dimethoxyphenyl)-2’,3’-epoxy-potassium propionate, undergoes decarboxylation in water to form 3,4-dimethoxyphenylacetaldehyde.
Dehydration Reaction: Finally, the aldoxime undergoes dehydration in the presence of a phase-transfer catalyst and alkali, followed by recrystallization in ethanol to obtain the final product.
Industrial Production Methods: The industrial production of 3,4-Dimethoxyphenylacetonitrile follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient extraction methods, phase-transfer catalysts, and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxyphenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: 3,4-Dimethoxybenzoic acid.
Reduction: 3,4-Dimethoxyphenethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 3,4-Dimethoxyphenylacetonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the effects of nitrile-containing compounds on biological systems and their potential as bioactive molecules .
Medicine: The compound is an intermediate in the synthesis of muscle relaxants such as papaverine and other therapeutic agents .
Industry: In the industrial sector, it is used in the production of fine chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of 3,4-Dimethoxyphenylacetonitrile involves its interaction with various molecular targets and pathways. The nitrile group can undergo metabolic transformations, leading to the formation of bioactive metabolites. These metabolites can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 3,4-Dimethoxyphenylacetic acid
- 3,4-Dimethoxyphenethylamine
- 3,4-Dimethoxybenzyl alcohol
Comparison:
- 3,4-Dimethoxyphenylacetonitrile vs. 3,4-Dimethoxyphenylacetic acid: The nitrile group in 3,4-Dimethoxyphenylacetonitrile makes it more reactive in nucleophilic substitution reactions compared to the carboxylic acid group in 3,4-Dimethoxyphenylacetic acid.
- 3,4-Dimethoxyphenylacetonitrile vs. 3,4-Dimethoxyphenethylamine: The nitrile group in 3,4-Dimethoxyphenylacetonitrile can be reduced to form 3,4-Dimethoxyphenethylamine, which is a primary amine and has different reactivity and biological activity.
- 3,4-Dimethoxyphenylacetonitrile vs3,4-Dimethoxybenzyl alcohol: The nitrile group in 3,4-Dimethoxyphenylacetonitrile can be hydrolyzed to form 3,4-Dimethoxybenzyl alcohol, which has different chemical properties and applications .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
179.21 g/mol |
IUPAC Name |
2,2-dideuterio-2-(3,4-dimethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3/i5D2 |
InChI Key |
ASLSUMISAQDOOB-BFWBPSQCSA-N |
Isomeric SMILES |
[2H]C([2H])(C#N)C1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.